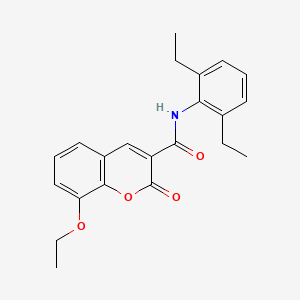
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of chromene derivatives, including compounds similar to N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide, involves strategic functionalization of the chromene nucleus. Common methods include the Vilsmeier-Haack reaction, oxa-Michael addition, and Henry reactions, which are often employed to introduce various substituents onto the chromene core, providing a platform for the development of compounds with diverse properties (Zhu et al., 2014).
Molecular Structure Analysis
The molecular structure of chromene derivatives is characterized by the presence of a 2H-chromene core, which can adopt various conformations depending on the substituents attached to it. X-ray crystallography studies have revealed that these molecules tend to exhibit planar structures, with the potential for intramolecular hydrogen bonding contributing to their stability. The molecular conformation is significantly influenced by the nature of the substituents, particularly those at the 3-carboxamide position, which can affect the overall geometry and electronic distribution (Reis et al., 2013).
Chemical Reactions and Properties
This compound can participate in various chemical reactions characteristic of chromene derivatives. These reactions include nucleophilic substitutions at the electrophilic centers, cyclization reactions leading to the formation of fused ring systems, and transformations at the carboxamide group. The reactivity pattern is significantly influenced by the electron-donating and electron-withdrawing groups present on the chromene nucleus, which can be manipulated to synthesize compounds with desired chemical properties (Yavari & Feiz-Javadian, 2006).
Physical Properties Analysis
The physical properties of chromene derivatives like this compound are influenced by their molecular structure. These compounds typically exhibit moderate to high melting points, indicative of their crystalline nature. Solubility is dependent on the polarity of the substituents, with more polar groups increasing solubility in aqueous and polar organic solvents. The optical properties, including UV-Vis absorption and fluorescence, are also significantly impacted by the nature of the substituents, offering insights into their electronic structures (Gomes et al., 2015).
Chemical Properties Analysis
Chemically, chromene derivatives exhibit a range of reactivities based on their functional groups. The presence of an ethoxy group and a carboxamide moiety in this compound allows for diverse chemical transformations. These include acylation, alkylation, and condensation reactions, enabling the synthesis of a wide array of derivatives. The chemical stability is generally high, although the compound can undergo hydrolysis under acidic or basic conditions, leading to the cleavage of the ester or amide bonds (Inglebert et al., 2014).
Aplicaciones Científicas De Investigación
Selective Detection of Metal Ions
N-(2,6-diethylphenyl)-8-ethoxy-2-oxo-2H-chromene-3-carboxamide and related compounds have shown potential in chemosensing applications, particularly in the selective detection of metal ions. For example, some derivatives have been reported to act as highly selective and sensitive fluorescent chemosensors for Cu²⁺ ions. These compounds demonstrate a "turn-off" fluorescence response upon interaction with Cu²⁺, distinguishing them from other metal ions in various environments, including water samples. The selectivity and sensitivity towards Cu²⁺ are attributed to the specific interaction mechanisms between the coumarin-based sensor and the Cu²⁺ ions, often involving a 1:1 binding stoichiometry and characterized by a significant binding constant. Such chemosensors are valuable in environmental monitoring and analytical chemistry, where detecting trace amounts of specific metal ions is crucial (Karaoğlu, Yılmaz, & Menteşe, 2017).
Antioxidant and Antibacterial Agents
Synthesis and Biological Activity
Research has also focused on synthesizing and evaluating the biological activities of this compound derivatives. These compounds have been synthesized through various chemical reactions and tested for their potential biological properties, including antioxidant and antibacterial activities. Some derivatives have exhibited promising results in vitro, showing good antioxidant activity compared to standard compounds and effective antibacterial properties against various bacterial strains. Such studies contribute to the ongoing search for new and effective compounds in pharmaceutical development and the treatment of diseases caused by oxidative stress and bacterial infections (Subbareddy & Sumathi, 2017).
Material Science Applications
Polymer Synthesis
this compound and its analogs have found applications in material science, particularly in the synthesis of novel polymers. Researchers have synthesized various polyamides containing photosensitive coumarin groups in the main chain using derivatives of this compound. These polymers exhibit unique properties, such as good thermal stability, solubility in aprotic polar solvents, and the ability to form transparent, flexible, and tough films. The incorporation of coumarin chromophores into the polymer structure also imparts photoreactive properties, enabling potential applications in photolithography and the development of photoresponsive materials (Nechifor, 2009).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-(2,6-diethylphenyl)-8-ethoxy-2-oxochromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-4-14-9-7-10-15(5-2)19(14)23-21(24)17-13-16-11-8-12-18(26-6-3)20(16)27-22(17)25/h7-13H,4-6H2,1-3H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQWBUWNSYCDSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=CC=C1)CC)NC(=O)C2=CC3=C(C(=CC=C3)OCC)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


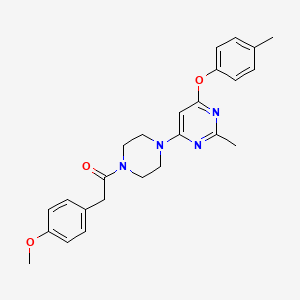

![1-mesityl-4-(1-methyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2498154.png)
![1-(2-(2,4-dimethylphenyl)-2-oxoethyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2498159.png)
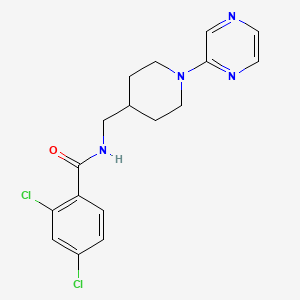
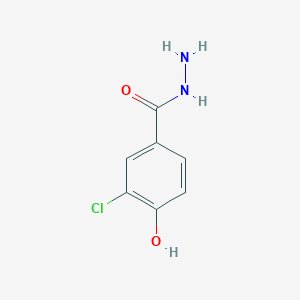
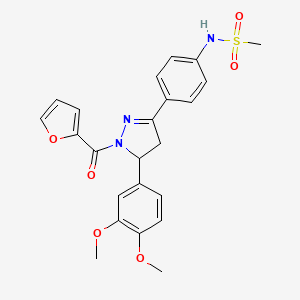
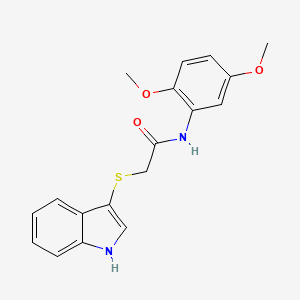
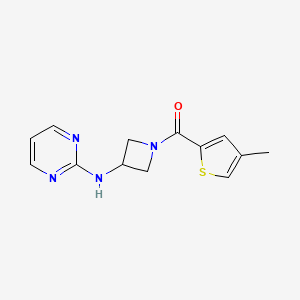
![(3E)-3-[(2,5-Difluoropyridin-4-yl)methylidene]-6-fluorothiochromen-4-one](/img/structure/B2498168.png)
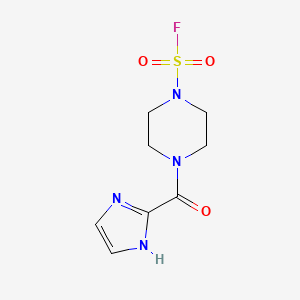
![N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(phenylsulfonyl)propanamide](/img/structure/B2498170.png)
![4-[(E)-3-(4-chlorophenyl)-3-oxo-1-propenyl]phenyl methanesulfonate](/img/structure/B2498171.png)